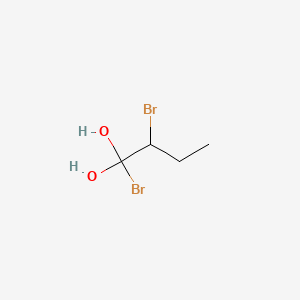
1,2-Dibromobutane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromobutane-1,1-diol is an organic compound that features two bromine atoms and two hydroxyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromobutane-1,1-diol can be synthesized through the bromination of butane derivatives. One common method involves the dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild conditions . Another approach includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. These processes utilize bromine or bromine-containing compounds in the presence of catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromobutane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form butane derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Butane derivatives with reduced bromine content.
Substitution: Compounds with substituted functional groups, such as alcohols or amines.
Applications De Recherche Scientifique
1,2-Dibromobutane-1,1-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-dibromobutane-1,1-diol involves its interaction with molecular targets through its bromine and hydroxyl groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution and oxidation-reduction reactions. The compound’s effects are mediated by its ability to form covalent bonds with other molecules, thereby altering their chemical properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: A similar compound with two bromine atoms attached to an ethane backbone.
1,2-Dibromobutane: A compound with two bromine atoms attached to a butane backbone, but without hydroxyl groups.
2,3-Dibromobutane: Another isomer of dibromobutane with bromine atoms attached to different carbon atoms.
Uniqueness
1,2-Dibromobutane-1,1-diol is unique due to the presence of both bromine and hydroxyl groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
52655-11-5 |
|---|---|
Formule moléculaire |
C4H8Br2O2 |
Poids moléculaire |
247.91 g/mol |
Nom IUPAC |
1,2-dibromobutane-1,1-diol |
InChI |
InChI=1S/C4H8Br2O2/c1-2-3(5)4(6,7)8/h3,7-8H,2H2,1H3 |
Clé InChI |
UUSVDJBYMWOMCY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(O)(O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14646679.png)
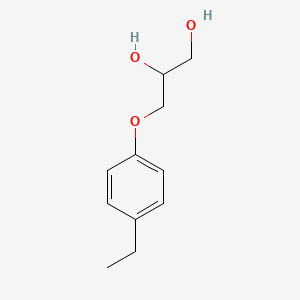
![1-{[3-(3,4-Dihydroxyphenyl)acryloyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14646685.png)
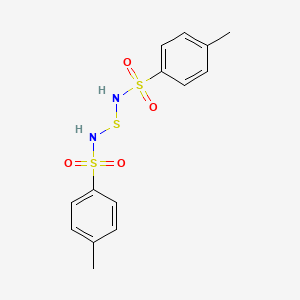
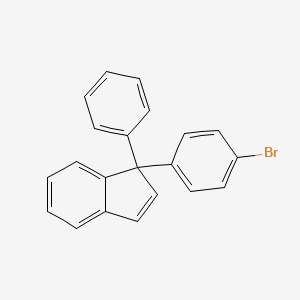
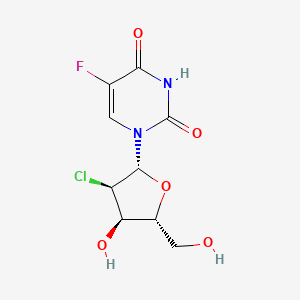
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
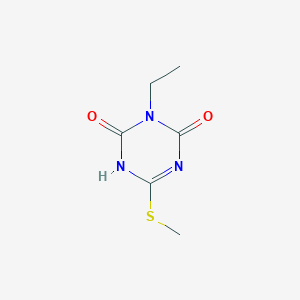
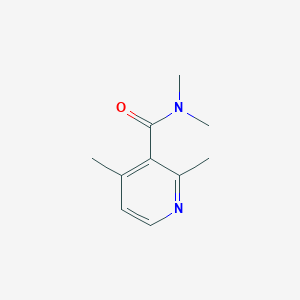
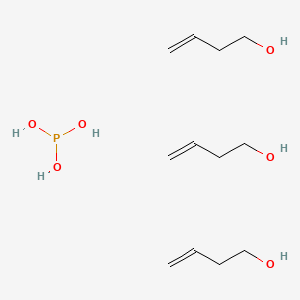
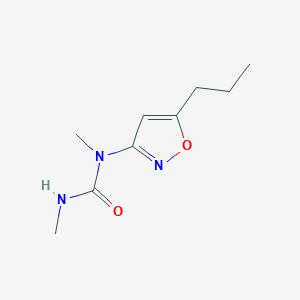
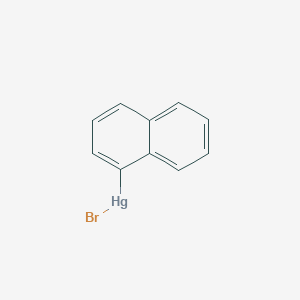
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
